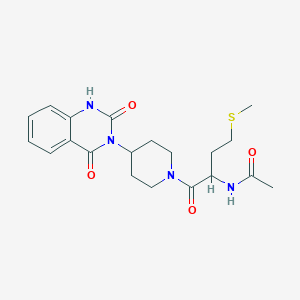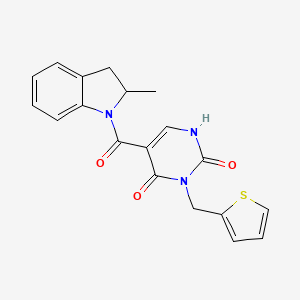
2-metil-1H-indol-7-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1H-indole-7-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Aplicaciones Científicas De Investigación
2-methyl-1H-indole-7-carbonitrile has diverse applications in scientific research:
Mecanismo De Acción
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer, microbial infections, and different types of disorders in the human body .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives’ action can be diverse, depending on the specific derivative and its targets. Some derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
2-methyl-1H-indole-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The interactions of 2-methyl-1H-indole-7-carbonitrile with these biomolecules can lead to significant changes in their biochemical properties, making it a valuable compound for biochemical studies.
Cellular Effects
The effects of 2-methyl-1H-indole-7-carbonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-methyl-1H-indole-7-carbonitrile, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, they can affect the expression of genes involved in cell cycle regulation and metabolic pathways, further highlighting their importance in cellular biology.
Molecular Mechanism
At the molecular level, 2-methyl-1H-indole-7-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, making them potential antiviral agents . The binding interactions of 2-methyl-1H-indole-7-carbonitrile with these biomolecules can result in changes in gene expression, further influencing cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1H-indole-7-carbonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to 2-methyl-1H-indole-7-carbonitrile in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-methyl-1H-indole-7-carbonitrile can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antiviral activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage effects of 2-methyl-1H-indole-7-carbonitrile is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
2-methyl-1H-indole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism . The metabolic pathways of 2-methyl-1H-indole-7-carbonitrile can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-methyl-1H-indole-7-carbonitrile within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . Understanding the transport and distribution of 2-methyl-1H-indole-7-carbonitrile can help elucidate its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-methyl-1H-indole-7-carbonitrile can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-methyl-1H-indole-7-carbonitrile can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of diazonium salts with β-ketoesters .
Industrial Production Methods
Industrial production methods for 2-methyl-1H-indole-7-carbonitrile may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods often use optimized reaction conditions and catalysts to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetonitrile: Another indole derivative with a nitrile group at the 3-position.
2-methyl-1H-indole-3-carbonitrile: Similar structure but with the nitrile group at the 3-position.
1H-indole-7-carbonitrile: Lacks the methyl group at the 2-position.
Uniqueness
2-methyl-1H-indole-7-carbonitrile is unique due to the specific positioning of the methyl and nitrile groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can enhance the compound’s stability and alter its interaction with biological targets compared to other indole derivatives .
Propiedades
IUPAC Name |
2-methyl-1H-indole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJCAKSOPUONOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)



![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)
![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)
![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)
